molecular formula C9H10N2O B3050298 [(4-Methoxyphenyl)amino]acetonitrile CAS No. 24889-95-0

[(4-Methoxyphenyl)amino]acetonitrile

Cat. No.: B3050298
CAS No.: 24889-95-0
M. Wt: 162.19 g/mol
InChI Key: OWNQIZJEBGJLSW-UHFFFAOYSA-N
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Description

Contextualization within α-Amino Nitrile Chemistry

α-Amino nitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. rsc.orgresearchgate.net This structural motif makes them highly versatile intermediates in organic synthesis. rsc.org The classical method for their preparation is the Strecker synthesis, a one-pot reaction involving an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source. researchgate.net

The significance of α-amino nitriles stems from their ability to undergo a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of α-amino acids, the fundamental building blocks of proteins. masterorganicchemistry.com Furthermore, the nitrile and amino groups can participate in cyclization reactions to form a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. researchgate.net

Significance as a Synthetic Intermediate and Building Block

The utility of [(4-Methoxyphenyl)amino]acetonitrile as a synthetic intermediate lies in the reactivity of its constituent functional groups. The nitrile group can serve as a precursor to amines, amides, carboxylic acids, and tetrazoles, while the secondary amine provides a site for further functionalization. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can also influence the reactivity of the molecule in various transformations.

While specific, extensively documented examples of this compound as a building block in the synthesis of complex molecules are not widespread in readily available literature, its potential is evident from the general reactivity of N-aryl α-amino nitriles. These compounds are known to be valuable precursors for the synthesis of various heterocyclic systems, including imidazoles and their fused derivatives, which are of significant interest in pharmaceutical research. glentham.comrsc.org

Overview of Current Research Landscape and Key Challenges

The current research landscape for α-amino nitriles, including N-aryl substituted derivatives like this compound, is vibrant and focused on several key areas. A major thrust of research is the development of catalytic, enantioselective methods for their synthesis. researchgate.net The Strecker reaction, in its classical form, produces a racemic mixture of α-amino nitriles. For applications in the life sciences, the synthesis of single enantiomers is often crucial. This has led to the exploration of various chiral catalysts and auxiliaries to control the stereochemical outcome of the reaction.

Key challenges in the field include:

Asymmetric Synthesis: Developing highly efficient and selective catalytic systems for the asymmetric synthesis of α-amino nitriles remains a significant challenge. This is particularly true for N-aryl α-amino nitriles, where the electronic properties of the aryl group can influence the reactivity and selectivity of the transformation.

Substrate Scope: Expanding the scope of existing synthetic methods to accommodate a wider range of functional groups on both the aldehyde/ketone and amine components is an ongoing area of research.

Green Chemistry: The use of toxic cyanide sources in the Strecker synthesis is a major environmental and safety concern. Developing greener and safer alternatives to traditional cyanating agents is a critical challenge that researchers are actively addressing.

Applications in Complex Molecule Synthesis: While the potential of α-amino nitriles as building blocks is recognized, their application in the total synthesis of complex natural products and pharmaceuticals is an area that continues to be explored.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyanilino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H10N2O/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OWNQIZJEBGJLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947784
Record name (4-Methoxyanilino)acetonitrile
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Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24889-95-0
Record name 2-[(4-Methoxyphenyl)amino]acetonitrile
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Record name ((4-Methoxyphenyl)amino)acetonitrile
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Record name (4-Methoxyanilino)acetonitrile
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Record name [(4-methoxyphenyl)amino]acetonitrile
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Synthetic Methodologies for 4 Methoxyphenyl Amino Acetonitrile and Its Analogues

Classic Strecker-Type Cyanation Protocols

The Strecker reaction, first reported in 1850, remains a cornerstone for the synthesis of α-aminonitriles. This multicomponent reaction typically involves the condensation of a carbonyl compound, an amine, and a cyanide source.

Alkylative Strecker Cyanation from Formamides

A modern variation of the Strecker synthesis involves the one-pot alkylative Strecker cyanation of formamides. This approach utilizes readily available formamides as precursors, which undergo a concomitant addition of an organometallic reagent and a cyanide source. In a representative procedure, an N-arylformamide, such as N-(4-methoxyphenyl)formamide, can be treated with a Grignard reagent and trimethylsilyl (B98337) cyanide (TMSCN) to yield the corresponding α-aminonitrile. researchgate.net

This method is broad in scope, employing mild and inexpensive reagents, making it an attractive route for the synthesis of a diverse range of α-aminonitriles. The postulated mechanism involves the initial formation of a hemiaminal intermediate from the formamide (B127407) and the Grignard reagent, which is then activated for the nucleophilic addition of the cyanide. researchgate.net

Table 1: Alkylative Strecker Cyanation from Various Formamides researchgate.net

Entry Formamide Substrate Grignard Reagent Product Yield (%)
1 N-benzylformamide Phenylmagnesium bromide 2-(benzylamino)-2-phenylacetonitrile 88
2 N,N-dibenzylformamide Methylmagnesium bromide 2-(dibenzylamino)propanenitrile 92
3 N-phenylformamide 4-Methoxyphenylmagnesium bromide 2-((4-methoxyphenyl)(phenyl)amino)acetonitrile 75

Condensation Reactions of Aromatic Aldehydes, Amines, and Cyanide Sources

The traditional three-component Strecker reaction involves the condensation of an aldehyde, an amine, and a cyanide source. For the synthesis of [(4-Methoxyphenyl)amino]acetonitrile, this would involve the reaction of 4-methoxybenzaldehyde, p-anisidine (B42471), and a cyanide source like trimethylsilyl cyanide (TMSCN). The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

The mechanism proceeds through the initial formation of an imine from the aldehyde and the amine, followed by the nucleophilic addition of the cyanide ion to the imine carbon. This reaction can be promoted by various catalysts, although in its classical form, it can proceed without one. The use of TMSCN is often preferred over hydrogen cyanide due to its lower toxicity and better solubility in organic solvents. nih.gov

Table 2: Three-Component Strecker Reaction of Benzaldehyde and Aniline (B41778) with TMSCN using various catalysts researchgate.net

Entry Catalyst Time (h) Yield (%)
1 None 24 20
2 Bi(NO3)3·5H2O 0.5 96
3 InCl3 2 92
4 Sc(OTf)3 3 90

Advanced Catalytic Approaches

To improve the efficiency, selectivity, and sustainability of α-aminonitrile synthesis, various catalytic systems have been developed. These include heterogeneous, homogeneous, and organocatalytic approaches.

Heterogeneous Catalysis (e.g., Immobilized Metal Catalysts)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced product contamination. Several solid-supported catalysts have been employed for the Strecker reaction. For instance, nano copper ferrite (B1171679) (CuFe2O4) has been reported as an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of α-aminonitriles under green conditions (water as a solvent) at room temperature. scispace.com Another example is the use of mesoporous borosilicate (B-MCM-41), which effectively catalyzes the Strecker-type reaction of various aldehydes and ketones with amines and TMSCN in dichloromethane (B109758) at room temperature, with the catalyst being recoverable and reusable for several cycles. sciforum.net These catalysts are believed to activate the carbonyl group or the in-situ formed imine, facilitating the nucleophilic attack of the cyanide.

Homogeneous Catalysis in α-Amino Nitrile Formation

Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer high activity and selectivity under mild conditions. A notable example is the use of an N-heterocyclic carbene (NHC)-amidate palladium(II) complex as a Lewis acid catalyst for the one-pot, three-component Strecker reaction. organic-chemistry.orgnih.gov This palladium complex has been shown to be highly efficient for the synthesis of α-aminonitriles from aldehydes and ketones with both aliphatic and aromatic amines and TMSCN in dichloromethane at room temperature. organic-chemistry.orgnih.gov The catalyst's high performance, especially with ketones, and its stability under aqueous conditions make it a versatile tool for this transformation. organic-chemistry.org

Brønsted Acid Catalysis in Related Systems

Brønsted acid catalysis has emerged as a powerful strategy for promoting Strecker-type reactions. Organocatalysts such as o-benzenedisulfonimide (B1365397) (OBS) have been shown to efficiently catalyze the one-pot, three-component reaction of ketones and aromatic amines with TMSCN, affording α-aminonitriles in excellent yields under mild and green conditions. rsc.orgrsc.org The high acidity of OBS facilitates both the formation of the imine intermediate and the subsequent nucleophilic addition of the cyanide. rsc.org

Furthermore, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed in enantioselective Strecker reactions. kaust.edu.sarsc.org These catalysts can create a chiral environment around the reacting species, enabling the stereoselective formation of one enantiomer of the α-aminonitrile product. This is particularly significant for the synthesis of chiral α-amino acids and their derivatives. The catalyst is thought to activate the imine through hydrogen bonding, directing the nucleophilic attack of the cyanide from a specific face. acs.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-Methoxybenzaldehyde
p-Anisidine
Trimethylsilyl cyanide (TMSCN)
N-(4-Methoxyphenyl)formamide
N-benzylformamide
Phenylmagnesium bromide
2-(benzylamino)-2-phenylacetonitrile
N,N-dibenzylformamide
Methylmagnesium bromide
2-(dibenzylamino)propanenitrile
N-phenylformamide
4-Methoxyphenylmagnesium bromide
2-((4-methoxyphenyl)(phenyl)amino)acetonitrile
Benzylmagnesium chloride
2-((4-methoxyphenyl)(benzyl)amino)acetonitrile
Benzaldehyde
Aniline
Bismuth(III) nitrate (B79036) pentahydrate
Indium(III) chloride
Scandium(III) triflate
Zirconyl chloride octahydrate
Copper ferrite
Mesoporous borosilicate
N-heterocyclic carbene (NHC)-amidate palladium(II) complex
o-Benzenedisulfonimide (OBS)

Electrochemical Synthesis Methods

Electrochemical synthesis offers a unique, reagent-free activation method for creating new chemical bonds. In the context of α-aminonitriles like this compound, electrosynthesis typically involves the anodic oxidation of an amine substrate in the presence of a cyanide source. While direct electrochemical synthesis of the title compound is not extensively documented, the principles can be derived from the anodic cyanation of analogous aromatic amines and N-heterocycles.

The general mechanism involves the oxidation of the amine at the anode to form a radical cation. This intermediate is susceptible to nucleophilic attack by the cyanide anion (CN⁻) present in the electrolyte solution. Subsequent loss of a proton and an electron completes the synthesis. This method avoids the need for harsh oxidizing agents and can often be performed under mild conditions.

Research into the electrochemical cyanation of related N-aryl compounds provides insight into potential reaction conditions. For example, the anodic cyanation of N-substituted pyrroles and piperidines has been successfully demonstrated. gre.ac.ukresearchgate.net These reactions highlight the viability of using platinum electrodes and cyanide salts like sodium cyanide (NaCN) or tetrabutylammonium (B224687) cyanide (nBu₄NCN) in various organic solvents. gre.ac.uk The choice of solvent and supporting electrolyte is crucial for controlling the reaction's efficiency and selectivity.

Table 1: Examples of Electrochemical Cyanation of N-Aryl Compounds

Substrate Cyanide Source Electrolyte/Solvent Electrode Product Yield Reference
1-(4-methoxyphenyl)-1H-pyrrole nBu₄NCN 2-MeTHF/MeOH/H₂O Platinum (Pt) 71% gre.ac.uk

These examples underscore the potential of electrochemistry as a powerful tool for the C-H functionalization of amines to produce α-aminonitriles.

Derivatization from Related Aromatic Acetonitriles

Alkylation and Arylation Strategies

One of the most direct and fundamental methods for synthesizing this compound is through the N-alkylation of p-anisidine (4-methoxyaniline). This reaction involves the nucleophilic substitution of a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, by the amino group of p-anisidine.

The reaction is typically carried out in the presence of a weak base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbon atom of the haloacetonitrile, displacing the halide ion and forming a new carbon-nitrogen bond. This method is widely applicable for the synthesis of various N-substituted aminoacetonitriles.

Modifications of the Aniline Moiety

The synthesis of analogues of this compound can be readily achieved by modifying the starting aniline component. By employing anilines with different substituents on the aromatic ring, a diverse library of related compounds can be generated using the same N-alkylation strategy described previously.

For instance, replacing p-anisidine with other commercially available anilines, such as those with different alkyl, alkoxy, or halogen substituents, allows for systematic exploration of the structure-activity relationship of the resulting aminonitrile compounds. This approach is synthetically efficient as it utilizes a common reaction pathway with variable starting materials to create a range of structurally diverse molecules. Research on the reactions of (4-methoxyphenyl)amine with various reagents to form ureas and formamides further illustrates the chemical versatility of this aniline moiety for creating diverse derivatives. researchgate.net

Advanced Reaction Conditions and Green Chemistry Principles

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.net The synthesis of N-aryl compounds can be significantly enhanced through the use of microwave irradiation. nih.gov This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture.

For the synthesis of this compound via N-alkylation, microwave heating can dramatically reduce the reaction time from hours to minutes. This rapid heating can also minimize the formation of side products, leading to cleaner reaction profiles and simpler purification procedures. The efficiency of MAOS has been demonstrated in the synthesis of various nitrogen-containing heterocycles, providing a strong precedent for its application in aminonitrile synthesis. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Heterocycles

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Quinoline Synthesis 12 hours 20-25 minutes Moderate to Good nih.gov
Pyrazolo[1,5-a]pyrimidine Synthesis Not specified 15 minutes Good (90-95%) nih.gov

Solvent Optimization and Solvent-Free Methods

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. rsc.org Solvent optimization is a key aspect of this, with a focus on using environmentally benign solvents like water or minimizing solvent use altogether. The Strecker reaction, a classic method for synthesizing α-aminonitriles from aldehydes, amines, and a cyanide source, has been successfully adapted to aqueous conditions using catalysts like indium powder, demonstrating the feasibility of water as a solvent for such transformations. nih.govnih.gov

Furthermore, solvent-free, or solid-state, reactions represent an ideal green chemistry approach. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid acid. Research on the synthesis of 4-oxoalkane-1,1,2,2-tetracarbonitriles has shown that a solvent-free approach using p-toluenesulfonic acid as a catalyst can reduce reaction times from days to minutes. researchgate.net This dramatic rate enhancement is attributed to the high concentration of reactants and the absence of solvent that can interfere with the reaction. Adopting a similar solvent-free methodology for the synthesis of this compound could offer significant environmental and efficiency benefits.

Table 3: Effect of Solvent-Free Conditions on Reaction Time

Product Reaction Condition Reaction Time Reference
4-oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile In 1,4-dioxane (B91453) with HCl catalyst 2-3 days researchgate.net

Catalyst Reusability and Sustainability

The development of sustainable synthetic routes is a cornerstone of modern green chemistry, aiming to reduce environmental impact and improve economic viability. nih.govnih.gov In the synthesis of this compound and its analogues, typically via the Strecker reaction, the focus has increasingly shifted towards the use of reusable catalysts and environmentally benign reaction conditions. nih.govbohrium.comorganic-chemistry.org This approach addresses the drawbacks of traditional methods that often employ stoichiometric, hazardous reagents and generate significant waste. The principles of catalyst reusability and sustainability are primarily achieved through the application of heterogeneous catalysts, immobilized organocatalysts, and the adoption of green reaction media. nih.gov

For instance, nano copper ferrite (CuFe₂O₄) has been demonstrated as an efficient and reusable catalyst for the one-pot, three-component synthesis of α-aminonitriles in water, a green solvent. scispace.com The magnetic nature of these nanoparticles allows for their easy recovery using an external magnet, a significant advantage for industrial applications. nih.gov Similarly, γ-Al₂O₃-supported 12-tungstosilicic acid has been employed as a solid acid catalyst, proving to be efficient, non-toxic, and environmentally friendly with an easy work-up procedure. tandfonline.com A hot filtration test confirmed its true heterogeneity, showing no further reaction progress after the catalyst was removed, which is crucial for ensuring catalyst stability and preventing product contamination. tandfonline.com

Another advanced material, the metal-organic framework Cr-MIL-101-SO₃H, functions as an efficient heterogeneous catalyst under solvent-free and ambient conditions. acs.org This catalyst, containing both Lewis and Brønsted acid sites, demonstrates high catalytic efficiency in the Strecker synthesis of various α-aminonitriles. acs.org The ability to perform reactions without a solvent is a major step towards a more sustainable chemical process. acs.org

The immobilization of homogeneous catalysts onto solid supports is another effective method to confer reusability. Organocatalysts, which are metal-free small organic molecules, have gained attention for their low toxicity and stability. mdpi.com However, their separation can be challenging. To overcome this, researchers have anchored organocatalysts onto solid matrices. A notable example is a quinine (B1679958) thiourea (B124793) organocatalyst anchored on the mesoporous material Santa Barbara Amorphous-15 (SBA-15). This heterogeneous catalyst was successfully used in the enantioselective Strecker reaction and could be recycled for up to five consecutive runs with only a minor decrease in yield and enantioselectivity. mdpi.com

Magnetic nanoparticles have also been used as a support for catalysts. A dehydroabietylamine-appended Fe₃O₄ (DHAA-Fe₃O₄) catalyst was shown to be reusable for at least six cycles in the synthesis of α-aminonitriles without a significant loss in its catalytic activity. mdpi.com The reusability of various catalysts is a critical factor in their practical application, and research findings often quantify this aspect through recycling experiments.

The following tables summarize the performance of several reusable catalysts in the synthesis of α-aminonitriles, which are analogues of this compound.

Table 1: Reusability of Heterogeneous and Supported Organocatalysts in α-Aminonitrile Synthesis Data compiled from multiple research sources. mdpi.com

CatalystSupport/MatrixModel Reaction ComponentsNo. of CyclesFinal Yield/Efficiency
Quinine thioureaSBA-15Isatin N-protected ketimines, TMSCN585-90% (ee retained at ~91%)
DHAA-Fe₃O₄Magnetic NanoparticleBenzaldehyde, Aniline, TMSCN6Not specified, "no significant loss"
Sulfated PolyborateSolid SupportBenzaldehyde, Aniline, TMSCN4Not specified, "no significant loss"

Table 2: Performance of Nanocatalysts in α-Aminonitrile Synthesis Data compiled from various studies on nanocatalysis. scispace.comtandfonline.com

NanocatalystKey FeaturesReaction ConditionsReusabilityOutcome
Nano Copper Ferrite (CuFe₂O₄)Magnetic, reusableRoom temperature, WaterRecovered and reusedGood to moderate yields
Au@porous SiO₂Gold nanoparticles in silica (B1680970) shellRoom temperature, Solvent-freeRecyclableGood to excellent yields

Chemical Transformations and Reaction Pathways of 4 Methoxyphenyl Amino Acetonitrile Derivatives

Cyclization Reactions to Form Heterocyclic Scaffolds

While α-aminonitriles, in general, are valuable intermediates for the synthesis of nitrogen-containing heterocycles, specific literature detailing the cyclization of [(4-Methoxyphenyl)amino]acetonitrile into the subsequent heterocyclic systems is limited. The following sections outline general synthetic pathways for these scaffolds that could theoretically involve derivatives of this compound, although direct examples are not extensively documented in the searched literature.

The synthesis of pyrrolidine (B122466) rings often involves the reaction of amines with 1,4-dihalides or the cyclization of functionalized amino compounds. While no direct synthesis from this compound was found, a plausible theoretical pathway could involve the generation of a carbanion at the α-carbon to the nitrile group, which could then participate in a Michael addition with a suitable acceptor, followed by reductive cyclization.

The Hantzsch thiazole (B1198619) synthesis is a common method for forming thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. While this compound does not directly fit this reaction scheme, its derivatives could potentially be transformed into suitable precursors.

For triazole synthesis, a general approach involves the reaction of nitriles with hydrazines. This method could potentially be applied to this compound, where the nitrile group would react with a hydrazine (B178648) derivative, followed by cyclization to form a 1,2,4-triazole (B32235) ring.

The construction of a pyrimidine (B1678525) ring typically involves the condensation of a compound containing an N-C-N fragment (like amidines, ureas, or guanidines) with a 1,3-dicarbonyl compound or its equivalent. It is conceivable that this compound could be converted to an amidine derivative, which could then undergo cyclization with a suitable three-carbon component to form a pyrimidine ring.

The synthesis of quinazolinones often starts from anthranilic acid or its derivatives. A possible, though not directly documented, route could involve the reaction of a this compound derivative with an anthranilic acid derivative, leading to an intermediate that could subsequently cyclize to form the quinazolinone scaffold.

The formation of 1,3,4-oxadiazoles commonly proceeds through the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. A hypothetical pathway could involve the conversion of the nitrile group of this compound into a hydrazide, which could then be acylated and cyclized to yield a 1,3,4-oxadiazole (B1194373) derivative.

Complexation and Coordination Chemistry

The coordination chemistry of α-aminonitrile derivatives has been a subject of interest, particularly their ability to act as ligands for transition metal ions. Research has been conducted on the synthesis and characterization of complexes involving a derivative, (N-4-methoxy phenyl) amino phenyl acetonitrile (B52724), with several divalent transition metals. rsc.orgderpharmachemica.comrsc.org

These studies have shown that the (N-4-methoxy phenyl) amino phenyl acetonitrile ligand can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of both the amino group and the nitrile group. rsc.orgderpharmachemica.comrsc.org Complexes with Manganese (II), Cobalt (II), Nickel (II), Copper (II), and Zinc (II) have been synthesized and characterized. rsc.orgderpharmachemica.comrsc.org

The general method for the synthesis of these complexes involves treating an ethanolic solution of the ligand with the corresponding metal salt in a 2:1 ligand-to-metal molar ratio. rsc.orgderpharmachemica.comrsc.org Characterization of these complexes has been carried out using various techniques including elemental analysis, infrared and electronic spectroscopy, molar conductivity, and magnetic susceptibility measurements. rsc.orgderpharmachemica.comrsc.org

The data obtained from these characterizations suggest that the probable coordination geometry for these complexes is octahedral. rsc.orgderpharmachemica.comrsc.org The complexes are generally found to be non-electrolytes in absolute ethanol (B145695) and are formulated as [ML₂Cl₂]·xH₂O, where M represents the divalent metal ion and L is the (N-4-methoxy phenyl) amino phenyl acetonitrile ligand. rsc.orgderpharmachemica.comrsc.org

Table 1: Coordination Complexes of (N-4-Methoxy Phenyl) Amino Phenyl Acetonitrile Ligand with Divalent Transition Metals rsc.orgderpharmachemica.comrsc.org

Metal IonFormulaProposed Geometry
Mn(II)[MnL₂Cl₂]·xH₂OOctahedral
Co(II)[CoL₂Cl₂]·xH₂OOctahedral
Ni(II)[NiL₂Cl₂]·xH₂OOctahedral
Cu(II)[CuL₂Cl₂]·xH₂OOctahedral
Zn(II)[ZnL₂Cl₂]·xH₂OOctahedral

L = (N-4-methoxy phenyl) amino phenyl acetonitrile

Oligomerization and Polymerization Studies of Related Structures

While specific studies on the oligomerization and polymerization of this compound were not found in the reviewed literature, the broader class of α-aminonitriles has been investigated for its potential to form polymeric structures. The presence of both a nucleophilic amino group and a reactive nitrile group within the same molecule provides the basis for various polymerization pathways.

One key approach to forming polymers from α-aminonitrile precursors is through a multi-component reaction analogous to the Strecker synthesis. Research has demonstrated the successful preparation of organic polymeric networks (OPNWs) containing repeating α-aminonitrile units. mdpi.com This is achieved through one-pot Strecker reactions of dialdehydes, diamines or triamines, and a cyanide source like trimethylsilyl (B98337) cyanide. mdpi.com These reactions proceed under catalyst-free conditions to yield cross-linked polymers with high thermal stability. mdpi.com Given that this compound is itself a product of a Strecker-type reaction, it is conceivable that bifunctional analogues could be employed as monomers in similar polymerization processes.

Furthermore, the nitrile group itself can participate in polymerization. The polymerization of aminomalononitrile (B1212270), for instance, has been studied as a prebiotic monomer. Thermal polymerization of aminomalononitrile leads to the formation of a conjugated heterocyclic system, indicating that the triple bond of the nitrile group is reactive under these conditions. nih.gov This suggests that under appropriate thermal or catalytic conditions, the acetonitrile moiety in this compound derivatives could potentially undergo similar transformations, leading to oligomers or polymers with repeating imine or heterocyclic units.

Studies on the oligomerization of aromatic amino acids have also been explored, which could offer insights into the behavior of related aromatic aminonitriles. For example, RNA-induced oligomerization of aromatic amino acids like phenylalanine and tryptophan has been observed to form free peptides. masterorganicchemistry.comnanoge.org While the mechanism is different, it highlights the potential for organized assemblies of aromatic amino-containing molecules.

The following table summarizes the types of polymerization reactions that related aminonitrile structures have been shown to undergo:

Monomer TypePolymerization MethodResulting Polymer StructureReference
Dialdehydes, di/tri-amines, TMSCNOne-pot Strecker reactionCross-linked poly(α-aminonitrile) networks mdpi.com
AminomalononitrileThermal polymerizationConjugated heterocyclic systems nih.gov

It is important to note that the presence of the N-aryl substituent in this compound would influence its reactivity in polymerization compared to the examples cited. Steric hindrance from the bulky aromatic group might affect the accessibility of the reacting centers, and electronic effects of the methoxy (B1213986) group could alter the nucleophilicity of the amine and the electrophilicity of the nitrile.

Functional Group Interconversions at the Acetonitrile Moiety

The acetonitrile group in this compound is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold. The primary transformations of the nitrile group include hydrolysis, amidation, reduction, and oxidation.

Hydrolysis: The hydrolysis of α-aminonitriles is a well-established route to α-amino acids. This reaction typically proceeds in two stages: initial hydration of the nitrile to an amide intermediate, followed by hydrolysis of the amide to a carboxylic acid. nanoge.org The hydrolysis of aminoacetonitrile (B1212223) to glycine, for example, is known to occur via a glycinamide (B1583983) intermediate. bohrium.com

Applying this to this compound, treatment with aqueous acid or base would be expected to yield N-(4-methoxyphenyl)glycinamide, which upon further hydrolysis would produce N-(4-methoxyphenyl)glycine. The reaction conditions, such as pH and temperature, would be crucial in controlling the extent of hydrolysis and isolating either the intermediate amide or the final carboxylic acid. A study on the hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate highlights the influence of the methoxyphenyl group on reaction kinetics, suggesting that electronic effects from this substituent will play a role. rsc.org

Amidation: While direct amidation of the nitrile group is less common, α-aminonitriles can be precursors to amides through multi-step sequences. One approach involves the partial hydrolysis of the nitrile to the corresponding amide, as described above.

Alternatively, novel methods for amide bond formation can be considered. For instance, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides has been developed as a method for the facile construction of amide bonds. nih.govbohrium.comnih.gov This reaction is applicable to the synthesis of primary, secondary, and tertiary amides. nih.govbohrium.comnih.gov While this is not a direct conversion of the acetonitrile moiety of the target compound, it illustrates a modern synthetic approach to amides that could potentially be adapted.

Reduction: The reduction of the nitrile group in α-aminonitriles is a straightforward method for the synthesis of 1,2-diamines. A variety of reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum is also an effective and often more economical method for this reduction.

More recent developments in nitrile reduction include the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which has been shown to reduce a wide variety of aliphatic and aromatic nitriles to primary amines in excellent yields. Notably, this method was successful in the reduction of 4-methoxybenzonitrile (B7767037) to 4-methoxybenzylamine, demonstrating its applicability to molecules containing the methoxyphenyl group. The expected product from the reduction of this compound would be N¹-(4-methoxyphenyl)ethane-1,2-diamine.

The following table summarizes various reagents used for the reduction of nitriles to primary amines:

Reagent/CatalystReaction ConditionsReference
Lithium aluminum hydride (LiAlH₄)Ether solvent, followed by aqueous workup
H₂/Raney Ni, Pd, or PtElevated temperature and pressure
Diisopropylaminoborane/LiBH₄ (cat.)Tetrahydrofuran
Ammonia (B1221849) boraneThermal decomposition

Oxidation: The oxidation of the acetonitrile moiety in this compound is less commonly described. However, oxidative pathways involving the α-carbon and the amino group of related α-aminonitriles are known. Oxidative C-H bond functionalization is a strategy for the synthesis of α-aminonitriles from tertiary amines, where an oxidant is used to facilitate the introduction of a cyanide group at the α-position to an amine. mdpi.com This involves the formation of an iminium ion intermediate.

Furthermore, the electrochemical oxidation of amines to nitriles represents a green and efficient synthetic route. masterorganicchemistry.com These methods typically involve the oxidation of a primary amine to a nitrile. While this is the reverse of the reduction reaction, it highlights the redox activity at the carbon-nitrogen bond. In the context of this compound, oxidative conditions could potentially lead to transformations at the α-carbon or the secondary amine, rather than a simple oxidation of the nitrile group itself. For example, electrochemical oxidation on NiOOH electrodes has been shown to convert primary amines to nitriles. masterorganicchemistry.com It is plausible that under certain oxidative conditions, cleavage of the C-C bond adjacent to the nitrogen could occur.

Structure Activity Relationship Sar Investigations of 4 Methoxyphenyl Amino Acetonitrile Analogues

Systematic Variation of Substituents on the 4-Methoxyphenyl (B3050149) Group

The aromatic ring of the N-aryl aminoacetonitrile (B1212223) scaffold is a critical component for interaction with the biological target, a nematode-specific acetylcholine (B1216132) receptor (ACR-23). researchgate.net Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on this phenyl ring significantly influence the anthelmintic potency.

Initial optimization programs that led to the discovery of monepantel (B609222) involved the synthesis and evaluation of numerous analogues with diverse aryl moieties. nih.govd-nb.info While the [(4-Methoxyphenyl)amino]acetonitrile structure serves as a key template, research indicates that other substitution patterns on the phenyl ring are also conducive to high activity. The development of monepantel, which features a more complex substituted trifluoromethyl-phenyl group attached via an oxygen linker to the core aminoacetonitrile structure, highlights the extensive exploration of this part of the molecule. d-nb.info

The general findings from the development of the AAD class indicate that electronic and steric properties of the substituents on the aromatic ring are pivotal. The optimization process, which screened hundreds of derivatives, ultimately selected for a complex substitution pattern that conferred the best combination of efficacy and safety. researchgate.net

Table 1: Effect of Phenyl Ring Substitution on Anthelmintic Activity Note: Specific comparative LC50/EC50 data for systematic variations of the this compound core are not publicly available. The following table reflects qualitative and specific findings from related, more complex analogues like monepantel.

Compound ClassModification on Phenyl RingGeneral Effect on Anthelmintic Activity
Aminoacetonitrile DerivativesSubstitution at position 6 of the phenoxy ring in monepantel analoguesResults in loss of activity, indicating steric constraints at the receptor binding site.
Aminoacetonitrile DerivativesVarious substitutions (undisclosed specifics)Led to the selection of the complex substituted trifluoromethyl-phenyl moiety of monepantel for optimal activity. d-nb.info

Modulation of the Amino Linker and Acetonitrile (B52724) Moiety

The amino linker and the acetonitrile group form the central backbone of this class of compounds and are essential for their biological function. The nitrogen atom is a key feature, and its substitution pattern has been explored to understand the impact on activity.

The secondary amine in the core structure is a common feature among active AADs. While specific data on N-methylation or N-acylation of the this compound core are not detailed in available reports, the consistent presence of an N-H group in potent analogues like monepantel suggests its importance, potentially for hydrogen bonding interactions with the target receptor.

Stereochemical Effects on Molecular Interaction Profiles

A pivotal finding in the SAR of aminoacetonitrile derivatives is the critical role of stereochemistry. Many of the most potent compounds in this class, including the commercial drug monepantel, are chiral. Biological testing has revealed that the anthelmintic activity is almost exclusively associated with one of the two enantiomers.

For the racemic precursor to monepantel, designated AAD 96, separation of the enantiomers showed that the activity resided in the (S)-enantiomer, AAD 1566 (monepantel), while the (R)-enantiomer, AAD 96i, was found to be inactive. d-nb.info This demonstrates a clear stereospecific interaction with the target receptor, where only the active enantiomer can bind effectively to induce the conformational changes necessary for channel activation and subsequent paralytic effects on the nematode.

This high degree of stereoselectivity provides strong evidence for a specific, well-defined binding site on the target protein. The inactive enantiomer likely fails to achieve the correct orientation within the binding pocket, preventing the key molecular interactions required for a biological response.

Table 2: Influence of Stereochemistry on Anthelmintic Efficacy Data derived from in vivo studies in gerbils infected with drug-resistant Haemonchus contortus. d-nb.info

CompoundDescriptionEfficacy at 1 mg/kg (Oral)Efficacy at 1 mg/kg (Subcutaneous)
AAD 96Racemic Mixture84–100%84–100%
AAD 1566 (Monepantel)Active (S)-enantiomer99–100%99–100%
AAD 96iInactive (R)-enantiomerNo ActivityNo Activity

Design Principles Derived from SAR Data for Molecular Optimization

The extensive SAR investigations of the aminoacetonitrile class have furnished several key design principles for the optimization of novel anthelmintic agents. These principles guided the evolution of early hits into a clinically effective drug.

Conservation of the Core Scaffold: The N-aryl-aminoacetonitrile core is fundamental to the mechanism of action. The secondary amine and the terminal nitrile group are considered essential pharmacophoric features that should be retained.

Strategic Aromatic Substitution: The substitution pattern on the N-aryl ring is a primary determinant of potency and can be extensively modified to fine-tune activity. While a 4-methoxy group is tolerated, more complex substitution patterns, often involving electron-withdrawing groups like trifluoromethyl, have proven highly effective in optimized compounds. Specific positions on the ring are sterically sensitive, and substitutions that create clashes with the receptor will abolish activity.

Stereochemistry is Paramount: For chiral analogues, the biological activity is enantiomer-specific. Synthesis and testing must focus on the isolation and advancement of the active enantiomer, as the inactive enantiomer represents an unnecessary isomeric ballast. The (S)-configuration at the chiral center has been identified as crucial for the activity of monepantel. d-nb.info

Balancing Potency and Safety: The optimization process that led to monepantel involved not only maximizing in vitro and in vivo efficacy but also ensuring a favorable safety profile. The final selection of a development candidate represents a balance between high potency against a broad spectrum of nematodes (including resistant strains) and low toxicity to the host animal. nih.govd-nb.info

These principles, derived from rigorous SAR studies, underscore the importance of a multi-parameter optimization approach in developing effective and safe therapeutic agents based on the this compound scaffold.

Computational and Theoretical Studies on 4 Methoxyphenyl Amino Acetonitrile and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules. For a compound like [(4-Methoxyphenyl)amino]acetonitrile, these calculations would typically be performed using DFT with a suitable functional and basis set to model its behavior accurately.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Orbitals)

The electronic structure of a molecule is fundamental to understanding its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common practice. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, one would expect the HOMO to be localized primarily on the electron-rich p-methoxyphenylamino moiety, while the LUMO might have significant contributions from the acetonitrile (B52724) group. A hypothetical data table for such calculated properties is presented below to illustrate the type of information that would be generated from such a study.

Hypothetical Data Table: Calculated Electronic Properties

Parameter Value (eV) Description
EHOMO -5.50 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.50 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.00 Difference between LUMO and HOMO energies
Ionization Potential (I) 5.50 Estimated as -EHOMO
Electron Affinity (A) 0.50 Estimated as -ELUMO
Chemical Hardness (η) 2.50 (I - A) / 2
Electronegativity (χ) 3.00 (I + A) / 2
Electrophilicity Index (ω) 1.80 χ² / (2η)

Note: The values in this table are illustrative and not based on actual published research for this compound.

Spectroscopic Property Prediction (IR, NMR, UV)

Computational methods can predict various spectroscopic properties, which are invaluable for compound characterization.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to specific molecular motions (e.g., N-H stretching, C≡N stretching, C-O stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's color and electronic behavior.

Hypothetical Data Table: Predicted Spectroscopic Data

Spectrum Key Predicted Feature Wavenumber/Chemical Shift/Wavelength
IR C≡N stretch ~2250 cm⁻¹
IR N-H stretch ~3400 cm⁻¹
¹H NMR -OCH₃ protons ~3.8 ppm
¹³C NMR C≡N carbon ~118 ppm
UV-Vis λmax ~290 nm

Note: The values in this table are illustrative and not based on actual published research for this compound.

Optoelectronic Property Analysis

The optoelectronic properties of organic molecules are of great interest for applications in materials science. Calculations can provide insights into properties like polarizability and hyperpolarizability, which are measures of how the electron cloud of a molecule is distorted by an external electric field. These parameters are crucial for assessing a material's potential in nonlinear optics (NLO). For this compound, the combination of the electron-donating methoxy (B1213986) group and the aniline (B41778) nitrogen with the rest of the conjugated system might lead to interesting NLO properties.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms, providing details that are often difficult or impossible to obtain experimentally.

Transition State Characterization

To understand a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational chemists locate and characterize these TS structures by ensuring they have exactly one imaginary vibrational frequency. The energy of the TS is used to calculate the activation energy barrier for the reaction.

Reaction Coordinate Analysis

By mapping the energy changes as reactants are converted to products, a reaction coordinate diagram can be constructed. This analysis, often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state correctly connects the reactants and products. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes. For a reaction involving this compound, such an analysis could, for example, elucidate the mechanism of its synthesis or its participation in subsequent chemical transformations.

Table of Compound Names

Compound Name

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental chemical process involving the concerted or stepwise transfer of a proton and an electron. While direct computational studies on the PCET mechanisms of this compound are not extensively available in the current literature, the behavior of this molecule can be inferred from theoretical and experimental studies on analogous aromatic amines and related structures. The presence of the electron-rich methoxyphenyl group and the amino moiety suggests that this compound can participate in redox processes where the transfer of a proton is coupled to the electron transfer.

Theoretical studies on various aromatic amines have shown that the pathway of PCET can be either concerted (CPET), where the proton and electron are transferred in a single kinetic step, or a stepwise process involving either an initial electron transfer followed by a proton transfer (ETPT) or an initial proton transfer followed by an electron transfer (PTET). The specific mechanism that predominates is dictated by the relative energies of the intermediates in the stepwise pathways. For a molecule like this compound, the stability of the radical cation formed after initial electron transfer and the pKa of the aminium radical cation would be critical parameters in determining the operative PCET mechanism.

Table 1: Key Factors Influencing PCET Mechanisms in Aromatic Amines

FactorInfluence on PCET Mechanism
Solvent Polarity Can stabilize charged intermediates, potentially favoring stepwise pathways (ETPT or PTET).
Proton Acceptor/Donor Strength A strong proton acceptor can facilitate the proton transfer step, influencing the overall rate and mechanism.
Oxidation/Reduction Potentials Determine the thermodynamic driving force for the electron transfer step.
pKa of Radical Intermediates The acidity of the radical cation intermediate is a key determinant of the feasibility of the subsequent proton transfer in an ETPT pathway.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies targeting this compound are not widely reported, research on structurally similar aromatic amines provides insights into its potential interactions with biological macromolecules. The structural features of this compound, including the aromatic ring, the methoxy group, the amino group, and the acetonitrile moiety, all contribute to its potential binding modes.

The aromatic ring can participate in π-π stacking interactions with aromatic residues of a protein, such as phenylalanine, tyrosine, and tryptophan. The methoxy group can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. The nitrile group, with its lone pair of electrons, can also act as a hydrogen bond acceptor.

In a comprehensive docking study on the selectivity of binding of aromatic compounds to proteins, it was found that automated molecular docking could successfully reproduce the binding modes of a variety of aromatic ligands. This suggests that for a molecule like this compound, docking simulations could effectively predict its binding orientation within a protein active site. The study introduced the concepts of molecular interaction fingerprint (MIF) and molecular affinity fingerprint (MAF) to describe the selectivity of aromatic ligands to different proteins, which could be applied to this compound to understand its potential target promiscuity or specificity.

A recent DFT theoretical investigation on 4-(methoxyphenyl acetonitrile) (MPA) and its derivative, (Z)-3-(dimethylamino)-2-(4-methoxyphenyl)acrylonitrile (MFA), provides valuable data on the electronic properties that would influence docking interactions. The study revealed changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies upon chemical modification, which in turn affect the molecule's ability to engage in electronic interactions with a target protein.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional GroupPotential Interaction TypeInteracting Protein Residues (Examples)
Methoxyphenyl Ring π-π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Amino Group (-NH-) Hydrogen Bond DonorAspartate, Glutamate, Serine, Threonine (backbone carbonyl)
Acetonitrile (-CN) Hydrogen Bond Acceptor, Dipole-Dipole InteractionsArginine, Lysine, Serine, Threonine (side-chain hydroxyl)
Methoxy Group (-OCH3) Hydrogen Bond AcceptorArginine, Lysine, Serine, Threonine (side-chain hydroxyl)

Conformational Analysis through Molecular Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for studying the conformational flexibility and dynamic behavior of molecules over time. For this compound, MD simulations can reveal the accessible conformations of the molecule in different environments, such as in solution or when bound to a protein. The key rotatable bonds in this molecule are the C-N bond connecting the phenyl ring to the amino group and the N-C bond of the acetonitrile moiety.

A theoretical conformational study on N-aralkyl-2-aminoindans, which also feature an amino linkage, highlighted the importance of specific conformations for biological activity. The study showed that only certain isomers with suitable geometries could interact effectively with the target receptor. This underscores the importance of understanding the conformational preferences of this compound for predicting its biological activity.

MD simulations of aromatic amines in various environments have been performed to understand their behavior. For instance, MD simulations have been used to study the self-assembly of aromatic amino acids, revealing their tendency to form ordered aggregates. While this compound is not an amino acid, this research demonstrates the utility of MD in understanding the intermolecular interactions of aromatic amines.

A recent computational study on 4-(methoxyphenyl acetonitrile) (MPA) investigated the impact of chemical modification on its geometric properties. The study, using DFT calculations, optimized the geometry of MPA and a derivative, providing insights into the planarity and torsional angles of the molecule. Such information is crucial for parameterizing MD simulations and for understanding the baseline conformational preferences of the core structure of this compound.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Flexibility
C(aryl)-C(aryl)-N-C(acetonitrile) Rotation around the C-N bond connecting the phenyl ring and the amino group.Moderate, influenced by steric hindrance and electronic effects.
C(aryl)-N-C(acetonitrile)-C≡N Rotation around the N-C bond of the acetonitrile group.Relatively high, with some preference for staggered conformations.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the [(4-Methoxyphenyl)amino]acetonitrile molecule.

The ¹H NMR spectrum of this compound provides a quantitative and qualitative map of the hydrogen atoms. The spectrum is characterized by distinct signals for the methoxy (B1213986) group, the aromatic protons, the methylene (B1212753) protons, and the amine proton.

The ¹³C NMR spectrum reveals the number and type of carbon environments. The p-substituted aromatic ring shows four distinct signals due to symmetry, while the methoxy, methylene, and nitrile carbons each produce a characteristic peak.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
Methoxy (CH₃) ~3.75 (s, 3H) ~55.5 Singlet, integrated to 3 protons
Methylene (CH₂) ~3.90 (d, 2H) ~35.0 Doublet due to coupling with N-H
Amine (NH) ~4.10 (t, 1H) - Triplet due to coupling with CH₂
Aromatic (C-H) ~6.85 (d, 2H) ~114.8 Doublet, protons ortho to -OCH₃
Aromatic (C-H) ~6.75 (d, 2H) ~115.5 Doublet, protons ortho to -NH
Aromatic (C-O) - ~152.5 Quaternary carbon
Aromatic (C-N) - ~141.0 Quaternary carbon
Nitrile (C≡N) - ~118.0 Quaternary carbon

Note: Data are predicted values and can vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet.

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the amine proton (NH) and the adjacent methylene protons (CH₂), confirming their direct coupling. It would also show correlations between the two sets of aromatic protons, confirming their positions on the same ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~3.75 ppm to the carbon signal at ~55.5 ppm (methoxy group), the proton signal at ~3.90 ppm to the carbon at ~35.0 ppm (methylene group), and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key HMBC correlations would include:

The methoxy protons (~3.75 ppm) to the aromatic quaternary carbon C-O (~152.5 ppm).

The methylene protons (~3.90 ppm) to the aromatic quaternary carbon C-N (~141.0 ppm) and the nitrile carbon (~118.0 ppm).

The aromatic protons to various carbons within the ring, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and wags, providing a "fingerprint" of the functional groups present.

For this compound, key vibrational bands are expected for the nitrile, amine, ether, and aromatic moieties.

Table 2: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H (Amine) Stretching 3300 - 3500 3300 - 3500 Medium (IR), Weak (Raman)
C-H (Aromatic) Stretching 3000 - 3100 3000 - 3100 Medium-Weak
C-H (Aliphatic) Stretching 2850 - 3000 2850 - 3000 Medium
C≡N (Nitrile) Stretching 2240 - 2260 2240 - 2260 Medium (IR), Strong (Raman)
C=C (Aromatic) Ring Stretching 1500 - 1600 1500 - 1600 Strong
C-N Stretching 1250 - 1350 1250 - 1350 Medium
C-O (Ether) Asymmetric Stretch 1230 - 1270 1230 - 1270 Strong
C-O (Ether) Symmetric Stretch 1020 - 1075 1020 - 1075 Medium

Note: The nitrile (C≡N) stretch is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability. astrochem.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns. nih.gov

For this compound (C₉H₁₀N₂O), the monoisotopic mass is approximately 162.08 Da. The high-resolution mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ very close to this value. uni.lu

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. Key fragmentation pathways would likely include:

α-cleavage: The most common fragmentation for amines involves cleavage of the bond alpha to the nitrogen atom. This would result in the loss of the cyanomethyl radical (•CH₂CN), leading to a stable, resonance-delocalized fragment.

Loss of Acetonitrile (B52724): Cleavage of the N-CH₂ bond can lead to the loss of a neutral acetonitrile molecule after rearrangement.

Cleavage at the Ether: Fragmentation can occur at the methoxy group, leading to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Table 3: Predicted Mass Spectrometry Fragments

m/z (mass/charge) Predicted Ion Structure/Formula Fragmentation Pathway
163.0866 [C₉H₁₁N₂O]⁺ Protonated Molecule [M+H]⁺
162.0788 [C₉H₁₀N₂O]⁺• Molecular Ion [M]⁺•
122.0606 [C₇H₈NO]⁺ Loss of cyanomethyl radical (•CH₂CN)
107.0497 [C₇H₇O]⁺ Loss of •CH₃ from [C₈H₁₀NO]⁺ fragment

Note: These values are calculated for the most abundant isotopes and represent common fragmentation patterns observed in similar structures. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing conjugated systems and chromophores.

The UV-Vis spectrum of this compound in a solvent like acetonitrile or ethanol (B145695) is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The primary electronic transitions are π → π* transitions associated with the aromatic system. The presence of the electron-donating amino (-NH) and methoxy (-OCH₃) groups (auxochromes) shifts the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene (a bathochromic shift) and increases the absorption intensity (a hyperchromic effect).

Two main absorption bands are expected:

An intense band around 230-240 nm.

A secondary, less intense band around 280-290 nm.

These absorptions are due to the electronic transitions within the delocalized π-system of the p-disubstituted aromatic ring. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound must first be grown. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. researchgate.net

If a crystal structure were determined, it would provide:

Confirmation of Connectivity: Unambiguous proof of the atomic connections.

Precise Molecular Geometry: Accurate measurements of all bond lengths (e.g., C-N, C-O, C≡N) and angles.

Conformational Details: The dihedral angle between the plane of the aromatic ring and the substituents.

Intermolecular Interactions: Information on hydrogen bonding (e.g., N-H···N≡C interactions between molecules) and π-stacking of the aromatic rings, which govern the crystal packing.

As of the latest available data, a published crystal structure for this compound has not been identified in major crystallographic databases.

Polymorphism and Conformational Analysis in the Crystalline State

An extensive review of scientific literature and crystallographic databases indicates a lack of publicly available studies on the polymorphism and conformational analysis of this compound in the crystalline state. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any chemical compound, as different polymorphs can exhibit varying physical and chemical properties. However, to date, no distinct polymorphic forms of this compound have been reported.

Similarly, detailed conformational analysis based on single-crystal X-ray diffraction data is not available. Such an analysis would provide precise information regarding bond lengths, bond angles, and torsion angles, offering insights into the molecule's three-dimensional structure and the spatial arrangement of its functional groups, including the methoxyphenyl ring and the aminoacetonitrile (B1212223) moiety. Without experimental crystallographic data, any discussion of its preferred conformation in the solid state remains speculative.

Crystal Packing and Intermolecular Interactions

Due to the absence of crystal structure data for this compound, a definitive analysis of its crystal packing and intermolecular interactions cannot be provided. The arrangement of molecules in a crystal lattice is governed by various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions from the aromatic rings. These interactions are fundamental to the stability and physical properties of the crystalline solid. A detailed investigation would require crystallographic data, which is not currently present in the Cambridge Structural Database (CSD) or other publicly accessible resources.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for phase transitions)

There is a notable absence of published research detailing the thermal properties of this compound using thermal analysis techniques like Differential Scanning Calorimetry (DSC). DSC is a vital tool for identifying thermal events such as melting points, glass transitions, and solid-solid phase transitions associated with polymorphism. A DSC thermogram would provide characteristic data on the temperatures and enthalpies of these transitions. Without such experimental data, the thermal behavior and stability of this compound remain uncharacterized.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, GC-FTIR)

Specific studies employing hyphenated chromatographic-spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Fourier-Transform Infrared Spectroscopy (GC-FTIR) for the analysis of this compound are not found in the available scientific literature.

GC-MS analysis would be instrumental in determining the compound's retention time, a key chromatographic parameter, and its mass fragmentation pattern upon electron ionization. This fragmentation data would provide a unique fingerprint for the molecule, aiding in its identification and structural elucidation. Predicted mass-to-charge (m/z) ratios for potential adducts of this compound have been calculated, but experimental mass spectra are not available.

Q & A

Q. What are the recommended synthetic routes for [(4-Methoxyphenyl)amino]acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, ethyl 2-((4-methoxyphenyl)amino)acetate can be converted into the target compound via microwave-assisted reactions in acetonitrile, as demonstrated in similar protocols . Key parameters to optimize include:

  • Temperature : 120°C for microwave reactions to enhance reaction rates.
  • Solvent : Acetonitrile is preferred due to its polarity and ability to stabilize intermediates.
  • Catalysts : Use of mild bases (e.g., i-Pr2NEt) to avoid side reactions.
    Post-synthesis purification often involves recrystallization from CH2Cl2/hexanes to achieve >85% purity .

Q. How can researchers characterize this compound, and what spectroscopic techniques are most effective?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of the methoxy (-OCH3), amino (-NH-), and nitrile (-CN) groups.
  • X-ray Diffraction : Single-crystal X-ray analysis (as used in zinc coordination complexes) provides precise structural details, including bond angles and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C9H10N2O, MW 162.19) .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

Methodological Answer:

  • 4-Methoxyphenyl Group : Enhances electron density via the methoxy substituent, directing electrophilic substitutions to specific positions.
  • Amino Group (-NH-) : Participates in hydrogen bonding and acts as a nucleophile in alkylation/acylation reactions.
  • Nitrile Group (-CN) : Undergo hydrolysis to carboxylic acids or serve as a precursor for heterocycle synthesis.
    These groups make the compound suitable for constructing pharmacophores or coordination complexes .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors (e.g., kinases, GPCRs) with known binding pockets for aromatic amines.
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare predicted binding affinities with experimental IC50 values from assays like ELISA or SPR.
    Studies on analogous compounds suggest potential interactions with anti-inflammatory or anticancer targets .

Q. What strategies resolve contradictions in reaction yield data for this compound synthesis?

Methodological Answer:

  • Parameter Screening : Systematically vary temperature, solvent (e.g., acetonitrile vs. toluene), and catalyst loading.
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., microwave irradiation time ).
    Contradictions often arise from uncontrolled moisture or impurities in starting materials; use anhydrous conditions and HPLC-grade solvents .

Q. How does solvent choice impact the photostability and reactivity of this compound in photoinduced reactions?

Methodological Answer:

  • Polar Solvents : Acetonitrile stabilizes charge-separated intermediates in photo-oxidation reactions, as seen in dioxolane synthesis .
  • Quenching Studies : Add radical scavengers (e.g., TEMPO) to confirm reaction mechanisms.
  • UV-Vis Spectroscopy : Monitor absorbance changes at λmax ~270 nm (characteristic of the methoxyphenyl chromophore).
    Avoid protic solvents (e.g., methanol) that may protonate the amino group, reducing reactivity .

Q. What structural analogs of this compound have been explored, and how do their properties differ?

Methodological Answer:

Compound NameKey Structural DifferencesUnique PropertiesReference
4-Amino-2-chlorophenylacetonitrileChloro substituentHigher electrophilicity
N,N-Bis(2-hydroxyethyl) analogHydroxyethyl groupsEnhanced solubility in water
Necrostatin-5 derivativeFused benzothieno-pyrimidine ringInhibits necroptosis pathways

Data Analysis & Validation

Q. What analytical approaches validate the purity of this compound in multi-step syntheses?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.
  • TLC : Spot development in ethyl acetate/hexane (1:1) with UV visualization.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 66.65%, H: 6.21%, N: 17.27%) .

Q. How can researchers leverage this compound in coordination chemistry?

Methodological Answer:

  • Ligand Design : The amino and nitrile groups can bind transition metals (e.g., Zn<sup>2+</sup>), forming complexes with distorted tetrahedral geometries .
  • Applications : Study catalytic activity in oxidation reactions or luminescent properties via UV-Vis and fluorescence spectroscopy.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[(4-Methoxyphenyl)amino]acetonitrile
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[(4-Methoxyphenyl)amino]acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.